Cas no 6061-46-7 (10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione structure](https://it.kuujia.com/scimg/cas/6061-46-7x500.png)
6061-46-7 structure
Nome del prodotto:10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- 5H-Indeno[1,2-b]quinoline-9,11-dione, 6,7,8,10-tetrahydro-7,7-dimethyl-10-[4-(phenylmethoxy)phenyl]-
- 7,7-dimethyl-10-(4-phenylmethoxyphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione
- BIM-0043269.P001
- AKOS000622030
- AKOS022088529
- Oprea1_699604
- 332937-83-4
- BAS 01921607
- 6061-46-7
- STK871230
- Cambridge id 6061467
- DTXSID00387202
- CBMicro_043455
-
- Inchi: InChI=1S/C31H27NO3/c1-31(2)16-24-27(25(33)17-31)26(28-29(32-24)22-10-6-7-11-23(22)30(28)34)20-12-14-21(15-13-20)35-18-19-8-4-3-5-9-19/h3-15,26,32H,16-18H2,1-2H3
- Chiave InChI: PBCQHHVYHDIRHL-UHFFFAOYSA-N
- Sorrisi: CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C
Proprietà calcolate
- Massa esatta: 461.19921
- Massa monoisotopica: 461.199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 35
- Conta legami ruotabili: 4
- Complessità: 929
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.7
- Superficie polare topologica: 55.4Ų
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 670°C at 760 mmHg
- Punto di infiammabilità: 359°C
- Indice di rifrazione: 1.676
- PSA: 55.4
- LogP: 6.53200
10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione Letteratura correlata
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
6061-46-7 (10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione) Prodotti correlati
- 66532-86-3(Propacetamol hydrochloride)
- 29263-70-5(Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy-)
- 449765-25-7(2-(furan-2-carbonyl)-6,7-dimethoxy-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline)
- 2228714-43-8(2-(2-ethynylphenyl)propanoic acid)
- 2361735-19-3(pentan-3-yl 4-(prop-2-enamido)benzoate)
- 1351661-75-0(2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-3-(methylsulfanyl)phenylacetamide)
- 918445-10-0(2-methyl-5-propan-2-yloxyaniline)
- 2034568-89-1(N-(5-cyclopropylpyridin-3-yl)methyl-2-methylimidazo1,2-apyridine-3-carboxamide)
- 1361791-09-4(5-(2,3-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile)
- 2229578-75-8(3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
